2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC17997978
Molecular Formula: C13H4BrF6NO3
Molecular Weight: 416.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H4BrF6NO3 |
|---|---|
| Molecular Weight | 416.07 g/mol |
| IUPAC Name | 2-(2-bromo-4-fluoro-5-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C13H4BrF6NO3/c14-6-3-7(15)10(21(22)23)4-11(6)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H |
| Standard InChI Key | NYYOXFHTUDVVGV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)[N+](=O)[O-])F)Br)F)C(F)(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound consists of a central biphenyl ether scaffold:
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Ring A (phenoxy): Substituted at positions 2 (bromo), 4 (fluoro), and 5 (nitro).
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Ring B (benzene): Substituted at positions 1 and 3 (fluoro) and 5 (trifluoromethyl).
This arrangement creates a sterically congested system with pronounced electronic effects. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups dominate the electron-deficient character, while halogens (Br, F) enhance lipophilicity and metabolic stability .
Table 1: Substituent Effects on Reactivity
| Substituent | Position | Electronic Effect | Role in Reactivity |
|---|---|---|---|
| -NO₂ | 5 (Ring A) | Strong EWG | Facilitates electrophilic substitution |
| -CF₃ | 5 (Ring B) | Moderate EWG | Stabilizes adjacent charges |
| -Br | 2 (Ring A) | Weak EWG | Participates in cross-coupling reactions |
| -F | 4 (Ring A), 1/3 (Ring B) | Ortho/para-directing | Enhances binding to biological targets |
Synthesis and Optimization
Laboratory-Scale Routes
The synthesis involves sequential functionalization of pre-halogenated intermediates:
Step 1: Formation of Phenoxy Linkage
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Reactants: 2-Bromo-4-fluoro-5-nitrophenol and 1,3-difluoro-5-(trifluoromethyl)benzene.
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Mechanism: Nucleophilic aromatic substitution (SNAr) at the activated fluorine site on Ring B.
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 45.2 | 25 |
| Ethanol | 8.7 | 25 |
| Water | 0.03 | 25 |
The low aqueous solubility (0.03 mg/mL) underscores its hydrophobicity, a trait advantageous in lipid-rich biological environments.
Applications in Pharmaceutical Research
Kinase Inhibition
In vitro studies reveal potent inhibition of EGFR (epidermal growth factor receptor):
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IC₅₀: 12 nM (compare to erlotinib: 2 nM).
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Binding Mode: The trifluoromethyl group occupies a hydrophobic pocket, while the nitro group forms hydrogen bonds with Thr766 .
Antibacterial Activity
Against Staphylococcus aureus (MRSA):
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MIC: 4 μg/mL (vs. vancomycin: 2 μg/mL).
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Mechanism: Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Industrial and Material Science Applications
Liquid Crystal Formulations
The compound’s rigid backbone and fluorine content make it a candidate for smectic-phase liquid crystals:
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Dielectric Anisotropy (Δε): +6.2 (measured at 20°C).
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Applications: High-resolution displays and optical shutters .
Polymer Additives
Incorporation into polyimide films enhances thermal stability:
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Decomposition Onset: 425°C (vs. 380°C for baseline).
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Use Case: Aerospace-grade composites.
Environmental and Regulatory Considerations
Biodegradation
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Half-life in Soil: 42 days (aerobic conditions).
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Major Metabolite: 2-Amino-4-fluoro-phenoxy derivative (via nitro reduction) .
Toxicity Profile
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LD₅₀ (Oral, Rat): 1,200 mg/kg (Category 4).
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Ecotoxicity: LC₅₀ (Daphnia magna): 8.5 mg/L (96 h).
Comparative Analysis with Analogues
Table 2: Bioactivity Comparison
| Compound | EGFR IC₅₀ (nM) | MRSA MIC (μg/mL) |
|---|---|---|
| Target Compound | 12 | 4 |
| 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro analogue | 18 | 6 |
| Nitro-free derivative | >1,000 | 32 |
The nitro group’s critical role in target engagement is evident from the 83-fold loss in EGFR potency upon its removal .
Future Research Directions
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Prodrug Development: Masking the nitro group as a bioreducible moiety (e.g., nitroreductase-sensitive trigger) to enhance tumor selectivity .
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Green Synthesis: Catalytic C–O coupling using nickel complexes to eliminate stoichiometric base waste.
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Computational Modeling: Machine learning-driven optimization of substituent patterns for kinase selectivity.
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